Ketanserinol

Übersicht

Beschreibung

Ketanserinol is the metabolite of ketanserin, a hypotensive drug with 5-HT2 receptor antagonism. Ketanserin is used to reverse pulmonary hypertension caused by protamine.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Antihypertensive Agent

Ketanserinol is primarily recognized for its role as an antihypertensive agent. It functions as a selective antagonist of the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure without causing reflex tachycardia. This property makes it beneficial in managing conditions such as arterial hypertension and pulmonary hypertension, particularly in cardiac surgery settings .

2. Treatment of Raynaud's Phenomenon

this compound has been studied for its effects on Raynaud's phenomenon, a condition characterized by episodes of reduced blood flow to extremities. A Cochrane Review indicated that while this compound improved functional index scores in patients, it also led to increased side effects and did not significantly reduce the frequency of attacks compared to placebo .

3. Topical Formulation

In addition to systemic applications, this compound is available in topical gel formulations for treating wounds, burns, ulcers, and anal fissures. Its mechanism involves accelerating epithelialization, thereby promoting healing .

Research Applications

1. Radioligand Studies

this compound is utilized in radioligand binding assays due to its ability to bind selectively to serotonin receptors. Tritium-labeled this compound has been employed in autoradiography studies to map the distribution of serotonin 5-HT2A receptors in the human brain. Research has shown that binding increases with age, indicating potential implications for neurodegenerative conditions .

2. Psychedelic Research

Recent studies have investigated this compound's role in psychedelic research, particularly concerning substances like lysergic acid diethylamide (LSD) and psilocybin. This compound effectively blocks the hallucinogenic effects of these compounds by antagonizing 5-HT2A receptors. A clinical trial demonstrated that this compound significantly reduced the subjective effects and duration of LSD experiences, making it a potential adjunct in psychedelic-assisted therapies .

Table 1: Summary of Clinical Studies Involving this compound

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and extensive metabolism. Following oral administration, it reaches peak plasma concentrations within 0.5 to 2 hours and has an absolute bioavailability of approximately 50%. The compound is extensively distributed in tissues and undergoes significant first-pass metabolism in the liver .

Eigenschaften

CAS-Nummer |

76330-73-9 |

|---|---|

Molekularformel |

C22H24FN3O3 |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

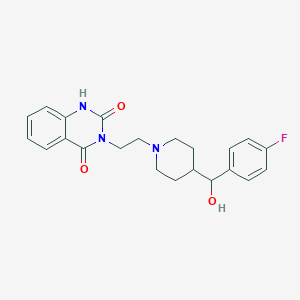

3-[2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29) |

InChI-Schlüssel |

CSAITASUWRGAOT-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O |

Kanonische SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione ketanserinol R 46,742 R 46742 R-46742 reduced ketanserin |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.